![molecular formula C21H43Ge2N3O3 B14318467 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione CAS No. 112343-08-5](/img/structure/B14318467.png)
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione: is a chemical compound with the molecular formula C21H45N3O3Ge2 It is a derivative of triazinane, a six-membered ring containing three nitrogen atoms The compound is characterized by the presence of triethylgermyl groups attached to the propyl chains, which are linked to the triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with triethylgermylpropyl reagents. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to several days, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazinane derivatives.
Scientific Research Applications
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research is being conducted to explore the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development and delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular function.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but contains trimethoxysilyl groups instead of triethylgermyl groups.
1,3,5-Tris[3-(triethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: Another similar compound with triethoxysilyl groups.
Uniqueness
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity, making the compound valuable for various applications in research and industry.
Properties
CAS No. |
112343-08-5 |
|---|---|
Molecular Formula |
C21H43Ge2N3O3 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
1,3-bis(3-triethylgermylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H43Ge2N3O3/c1-7-22(8-2,9-3)15-13-17-25-19(27)24-20(28)26(21(25)29)18-14-16-23(10-4,11-5)12-6/h7-18H2,1-6H3,(H,24,27,28) |
InChI Key |
ASNSEVUYSJBDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)CCCN1C(=O)NC(=O)N(C1=O)CCC[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


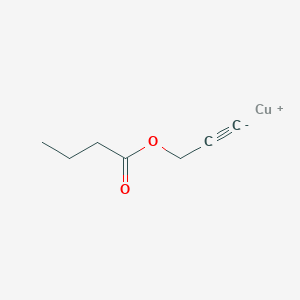
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)

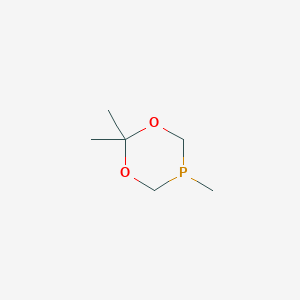

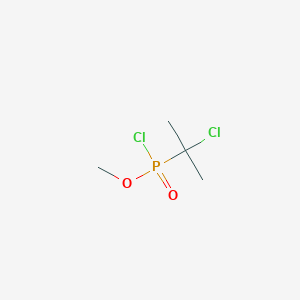
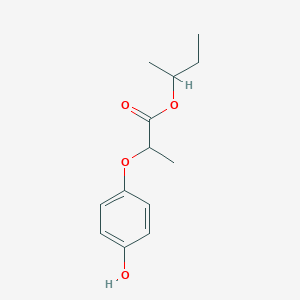
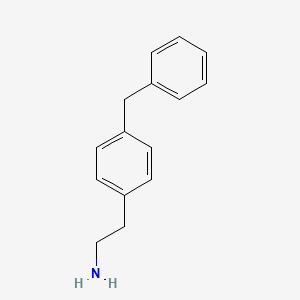
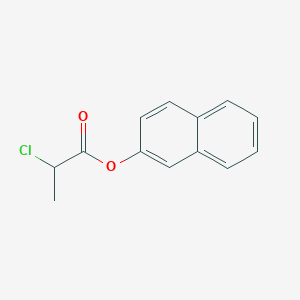
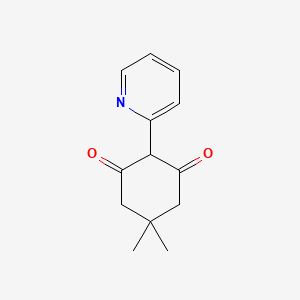
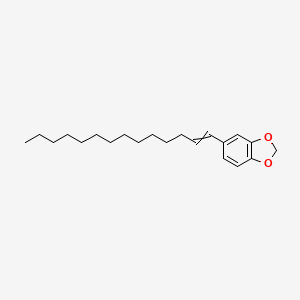
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
